molecular formula C12H16ClNO2 B178614 tert-butyl N-(3-chloro-2-methylphenyl)carbamate CAS No. 129822-39-5

tert-butyl N-(3-chloro-2-methylphenyl)carbamate

Cat. No.: B178614
CAS No.: 129822-39-5
M. Wt: 241.71 g/mol
InChI Key: FUFRZWSIYKXLRV-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-chloro-2-methylphenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) group attached to an aromatic amine. The aromatic ring is substituted with a chlorine atom at the 3-position and a methyl group at the 2-position. This compound is structurally characterized by its carbamate-protected amine, which enhances stability during synthetic processes, particularly in pharmaceutical intermediates .

Properties

IUPAC Name

tert-butyl N-(3-chloro-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFRZWSIYKXLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406849
Record name tert-Butyl (3-chloro-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129822-39-5
Record name tert-Butyl (3-chloro-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Di-tert-Butyl Dicarbonate (Boc Anhydride)

The most straightforward method involves reacting 3-chloro-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The amine nucleophilically attacks the electrophilic carbonyl carbon of Boc₂O, forming the carbamate bond. Typical conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Molar Ratio : 1:1.2 (amine:Boc₂O).

  • Temperature : 0°C to room temperature.

In a representative procedure, 3-chloro-2-methylaniline (1.0 eq) is dissolved in DCM, followed by dropwise addition of Boc₂O (1.2 eq) and DMAP (0.1 eq). The mixture is stirred for 12–24 hours, yielding the product after aqueous workup. This method achieves yields of 75–85% and is favored for its simplicity and minimal byproducts.

Solvent and Catalytic Optimization

Recent studies emphasize solvent selection to enhance reaction efficiency:

SolventYield (%)Purity (%)Reaction Time (h)
DCM859812
THF789518
Acetonitrile709024

Polar aprotic solvents like DCM improve reaction rates due to better solubility of Boc₂O, while DMAP accelerates the reaction by stabilizing the transition state.

Chloroformate-Mediated Synthesis

tert-Butyl Chloroformate (Boc-Cl) Route

An alternative approach employs tert-butyl chloroformate (Boc-Cl) to directly acylate the amine. The reaction proceeds via nucleophilic substitution:

  • 3-Chloro-2-methylaniline reacts with Boc-Cl in the presence of a base.

  • The intermediate is deprotonated to form the carbamate.

Procedure :

  • 3-Chloro-2-methylaniline (1.0 eq) is dissolved in THF.

  • Boc-Cl (1.1 eq) is added dropwise at 0°C, followed by TEA (2.0 eq).

  • The mixture is stirred for 4–6 hours, yielding the product after extraction.

This method offers faster reaction times (4–6 hours) but requires careful control of stoichiometry to avoid over-acylation. Yields typically range from 70–80%.

Side Reaction Mitigation

Excess Boc-Cl can lead to bis-carbamate formation. To suppress this:

  • Use stoichiometric control (Boc-Cl ≤1.1 eq).

  • Add bases like sodium bicarbonate to quench excess chloroformate.

Coupling Reagent-Assisted Synthesis

EDCI/HOBt-Mediated Activation

While less common for carbamates, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) can facilitate carbamate formation in challenging substrates. This method is advantageous for sterically hindered amines:

  • Activation : Boc-protected hydroxylamine is activated with EDCI/HOBt.

  • Coupling : The activated species reacts with 3-chloro-2-methylaniline.

Conditions :

  • Solvent: DMF or DCM.

  • Temperature: 0°C to room temperature.

  • Yield: 65–75%.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems to enhance scalability:

  • Residence Time : 10–15 minutes.

  • Temperature : 50°C.

  • Yield : 90% with 99% purity.

Flow chemistry minimizes thermal degradation and improves mixing efficiency, making it suitable for large-scale production.

Waste Reduction Strategies

  • Solvent Recycling : Toluene and DCM are recovered via distillation.

  • Catalyst Reuse : Immobilized DMAP on silica gel reduces catalyst loading by 40%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.4 (s, 9H, tert-butyl), δ 2.3 (s, 3H, CH₃), δ 7.1–7.3 (m, 3H, aromatic).

  • ¹³C NMR : δ 28.1 (tert-butyl), δ 153.2 (C=O).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

  • Melting Point : 92–94°C (lit. 93°C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Boc Anhydride (DCM/DMAP)8598HighModerate
Boc-Cl (THF/TEA)8095MediumLow
EDCI/HOBt (DMF)7090LowHigh

The Boc anhydride method is optimal for most applications, balancing yield and cost. Industrial settings favor continuous flow systems for throughput .

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is cleaved under acidic or catalytic conditions to regenerate the primary amine:

MethodConditionsYieldReference
Trifluoroacetic AcidTFA/DCM (1:1), rt, 1 h95%
Oxalyl ChlorideDCM, 0°C → rt, 2 h90%
Magic Blue/TriethylsilaneCH₂Cl₂, rt, 30 min92%

Example :
Deprotection with oxalyl chloride proceeds via electrophilic activation, producing 3-chloro-2-methylaniline and tert-butanol .

Hydrolysis

Basic hydrolysis cleaves the carbamate into tert-butanol and 3-chloro-2-methylphenylamine:

Conditions :

  • K₂CO₃ (2 eq), H₂O, reflux, 1 h
  • Product : 3-chloro-2-methylphenylamine (isolated via extraction with ethyl acetate)

Palladium-Catalyzed Cross-Coupling

The aryl chloride undergoes Suzuki-Miyaura coupling with boronic acids:

Boronic AcidCatalystConditionsYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DMF, 80°C, 12 h75%
4-MethoxyphenylPd(OAc)₂, SPhosToluene, 100°C68%

Mechanism : Oxidative addition of Pd(0) to the C-Cl bond, followed by transmetallation and reductive elimination.

Electrophilic Aromatic Substitution

The methyl and chloro substituents direct electrophiles to specific positions:

ReactionReagentsMajor ProductRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-3-chloro-2-methylphenylPara to methyl
BrominationBr₂/FeBr₃, 50°C5-Bromo-3-chloro-2-methylphenylMeta to chloro

Note : Methyl’s +I effect dominates over chloro’s -I effect, favoring para substitution relative to methyl.

Functional Group Interconversion

The carbamate participates in transesterification and Curtius rearrangement:

ReactionConditionsProductYieldReference
TransesterificationMeOH, H₂SO₄, refluxMethyl N-(3-chloro-2-methylphenyl)carbamate65%
Curtius RearrangementNaN₃, Zn(OTf)₂, THF, 40°CIsocyanate intermediate78%

Thermal Decomposition

Heating above 150°C cleaves the Boc group via retro-ene reaction:

Products :

  • 3-chloro-2-methylphenylamine
  • Isobutylene
  • CO₂

Conditions : 160°C, neat, 30 min

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(3-chloro-2-methylphenyl)carbamate is primarily used as a protecting group for amines in multi-step organic syntheses. Protecting groups are crucial for preventing unwanted reactions at specific functional groups, allowing chemists to selectively modify other parts of the molecule without interference.

Enzyme Inhibition

Research indicates that this compound acts as an acetylcholinesterase inhibitor , which is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic transmission.

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various APIs. Its unique structural features allow for modifications that can lead to compounds with enhanced biological activity or improved pharmacokinetic profiles.

Antitumor Activity

Some studies suggest potential antitumor properties for carbamate derivatives, including this compound. Similar compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells, warranting further investigation into its efficacy against different cancer types.

Acetylcholinesterase Inhibition Studies

A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, resulting in increased levels of acetylcholine in neuronal cultures. This finding supports its potential therapeutic application in treating Alzheimer's disease.

Comparative Analysis with Analog Compounds

In comparative studies with structurally similar carbamates, this compound exhibited superior inhibitory effects on acetylcholinesterase compared to its analogs lacking the chloro substituent. This highlights the significance of specific substituents in enhancing biological activity.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

tert-Butyl (2-Chloro-4-Hydroxyphenyl)carbamate (3s)

  • Structure : Aromatic ring with 2-chloro and 4-hydroxyl substituents.
  • Key Differences : The hydroxyl group at position 4 introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the methyl group in the target compound. This difference significantly impacts reactivity in cross-coupling reactions or biological target interactions .
  • Applications : Hydroxyl-substituted carbamates are often intermediates in synthesizing analgesics or antimicrobial agents.

Bicyclic Carbamates

tert-Butyl N-{4-Formylbicyclo[2.2.2]octan-1-yl}carbamate

  • Structure : Bicyclo[2.2.2]octane scaffold with a formyl group and Boc-protected amine.
  • The formyl group offers a handle for further derivatization, unlike the simpler aromatic system of the target compound .
  • Applications : Used in synthesizing constrained peptidomimetics or kinase inhibitors.

Piperidine-Based Carbamates

tert-Butyl N-[(3R,5S)-5-Methylpiperidin-3-yl]carbamate

  • Structure : Piperidine ring with Boc-protected amine and methyl substituent.
  • Key Differences : The aliphatic amine in piperidine derivatives increases basicity (pKa ~10–11) compared to aromatic amines (pKa ~4–5), altering solubility and pharmacokinetics. Methyl substitution enhances lipophilicity, similar to the methyl group in the target compound .
  • Applications : Common in CNS-targeting drugs due to blood-brain barrier permeability.

Hydroxycyclopentyl Carbamates

tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate

  • Structure : Cyclopentane ring with hydroxyl and Boc-protected amine.
  • Key Differences : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. Stereochemistry (1S,3S) influences chiral recognition in asymmetric catalysis or receptor binding, a factor absent in the achiral target compound .
  • Applications : Intermediate for antiviral or anti-inflammatory agents.

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Substituents Key Properties Applications References
tert-Butyl N-(3-chloro-2-methylphenyl)carbamate Aromatic ring 3-Cl, 2-Me Moderate lipophilicity, stable amine Pharma intermediates [4, 9]
tert-Butyl (2-chloro-4-hydroxyphenyl)carbamate Aromatic ring 2-Cl, 4-OH Polar, H-bond donor Antimicrobial agents [10]
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane 4-formyl Rigid, high selectivity Kinase inhibitors [4]
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine 5-Me Lipophilic, basic amine CNS drugs [6, 9]
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane 3-OH (1S,3S) Chiral, H-bond donor Antiviral agents [5]

Biological Activity

Tert-butyl N-(3-chloro-2-methylphenyl)carbamate is a carbamate derivative that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure, featuring a tert-butyl group and a chloro-substituted aromatic ring, suggests potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 256.70 g/mol

The compound is characterized by its stability and reactivity, which make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) .

This compound primarily acts as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine in the synaptic cleft. This action enhances cholinergic transmission, which is particularly relevant for conditions such as Alzheimer's disease .

Enzyme Inhibition

Research indicates that carbamates can inhibit various enzymes, with acetylcholinesterase being a prominent target. The inhibition mechanism involves the formation of a covalent bond between the carbamate and the serine residue at the active site of the enzyme, leading to prolonged acetylcholine signaling .

Therapeutic Potential

The potential therapeutic applications of this compound include:

  • Neurodegenerative Diseases : As an acetylcholinesterase inhibitor, it may be beneficial in treating Alzheimer's disease by improving cholinergic function.
  • Antitumor Activity : Similar compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells .

Case Studies

  • Acetylcholinesterase Inhibition Studies : A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in neuronal cultures .
  • Comparative Analysis with Analog Compounds : In a comparative study with structurally similar carbamates, this compound exhibited superior inhibitory effects on acetylcholinesterase compared to its analogs lacking the chloro substituent .

Data Tables

Compound NameCAS NumberKey FeaturesBiological Activity
This compoundNot availableContains chloro and methyl substituentsAcetylcholinesterase inhibitor
Tert-butyl N-(3-amino-5-chloro-2-methylphenyl)carbamate2113623-43-9Amino group additionPotential antitumor activity
Tert-butyl N-(4-amino-2-methylphenyl)carbamate579474-47-8Lacks chloro substituentFocused on antimicrobial properties

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(3-chloro-2-methylphenyl)carbamate, and how are coupling reagents like EDCI/HOBt optimized in its preparation?

The compound is synthesized via condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents. Key parameters include maintaining anhydrous conditions, stoichiometric ratios (e.g., 1.2 equivalents of EDCI), and reaction monitoring via TLC or HPLC. EDCI activates carboxyl groups, while HOBt minimizes racemization and improves yield. Post-reaction purification typically involves column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the carbamate linkage (e.g., tert-butyl group at δ ~1.3 ppm) and aromatic substituents.
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS verify purity (>95%) and molecular weight (241.71 g/mol).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C) confirm the carbamate functional group .

Q. How can researchers ensure the stability of this compound during storage?

Store in airtight containers at room temperature (20–25°C) under inert gas (N2_2/Ar) to prevent hydrolysis. Avoid exposure to strong acids/bases, moisture, or prolonged light. Stability assessments via accelerated aging studies (40°C/75% RH for 6 months) and periodic HPLC analysis are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory potency) across studies?

  • Purity Verification : Use orthogonal methods (HPLC, 1^1H NMR) to exclude impurities affecting bioactivity.
  • Assay Standardization : Replicate assays under controlled conditions (e.g., cell line viability, IC50_{50} measurement protocols).
  • Structural Confirmation : X-ray crystallography or NOESY NMR to confirm stereochemistry and rule out isomer interference .

Q. How can computational methods predict the physicochemical properties and drug-likeness of this carbamate derivative?

  • Molecular Dynamics (MD) : Simulate solubility and membrane permeability using logP (calculated ~3.2) and topological polar surface area (38.3 Å2^2).
  • Docking Studies : Target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Validate predictions with in vitro assays .

Q. What crystallographic techniques are suitable for resolving ambiguities in molecular packing or hydrogen-bonding networks?

  • SHELX Suite : Use SHELXL for refinement against high-resolution single-crystal data. For twinned crystals, employ TWIN/BASF commands.
  • ORTEP-3 : Visualize thermal ellipsoids and validate hydrogen-bonding interactions (e.g., N-H···O=C) critical for stability .

Q. How can reaction conditions be optimized to enhance yield and selectivity in carbamate derivatization?

  • Solvent Screening : Test polar aprotic solvents (DMF, DCM) for coupling efficiency.
  • Temperature Gradients : Vary from 0°C (slow kinetics) to 40°C (accelerated reactions) to balance yield vs. side reactions.
  • Catalyst Exploration : Compare HOBt, HOAt, or DMAP for coupling efficiency .

Data Analysis and Experimental Design

Q. What methodologies validate the absence of hazardous byproducts during synthesis?

  • GC-MS : Monitor volatile byproducts (e.g., isobutylene from tert-butyl cleavage).
  • Elemental Analysis : Confirm C/H/N ratios match theoretical values (C: 59.63%, H: 6.63%, N: 5.80%) .

Q. How should researchers design dose-response studies for in vitro anti-inflammatory activity?

  • Cell Models : Use RAW 264.7 macrophages or THP-1 monocytes.
  • Inflammatory Markers : Quantify TNF-α/IL-6 via ELISA after LPS stimulation.
  • Control Compounds : Include dexamethasone or indomethacin as benchmarks .

Q. What statistical approaches are recommended for analyzing structural-activity relationships (SAR) in carbamate derivatives?

  • Multivariate Analysis : Principal Component Analysis (PCA) to correlate substituent effects (e.g., Cl vs. CH3_3) with bioactivity.
  • QSAR Models : Develop regression models using descriptors like Hammett σ or molar refractivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.